molecular formula C33H42N6O9 B178906 Suc-Ala-Leu-Pro-Phe-PNA

Suc-Ala-Leu-Pro-Phe-PNA

货号: B178906
分子量: 666.7 g/mol
InChI 键: RGNLNVHDRHWWDQ-ZYEMSUIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-琥珀酰-L-丙氨酰-L-亮氨酰-L-脯氨酰-L-苯丙氨酸 4-硝基苯胺,通常称为琥珀酰-ALPF-pNA,是一种合成的肽底物,主要用于酶促反应中。 这种化合物在研究蛋白酶(如胰凝乳蛋白酶和肽酰脯氨酰异构酶(PPIases))中特别有价值,因为它在酶促裂解后能够释放生色产物 .

作用机制

琥珀酰-ALPF-pNA 的作用机制涉及它被特定蛋白酶识别和裂解。苯丙氨酸和 4-硝基苯胺基团之间的肽键被水解,释放 4-硝基苯胺。 该反应由酶的活性位点促进,该活性位点稳定过渡态并降低键断裂所需的活化能 . 释放的 4-硝基苯胺可以用分光光度法定量,提供酶活性的量度 .

安全和危害

Suc-Ala-Leu-Pro-Phe-pNA is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

准备方法

合成路线和反应条件

琥珀酰-ALPF-pNA 的合成涉及使用标准固相肽合成 (SPPS) 技术逐步组装肽链。该过程通常从将 C 端氨基酸苯丙氨酸连接到固体树脂开始。随后通过偶联反应依次添加氨基酸(脯氨酸、亮氨酸和丙氨酸),这些反应由 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂促进。 最后一步涉及连接琥珀酰基和 4-硝基苯胺部分 .

工业生产方法

琥珀酰-ALPF-pNA 的工业生产遵循类似的合成路线,但规模更大。通常采用自动化肽合成仪来确保高产率和纯度。 合成的肽然后使用高效液相色谱 (HPLC) 等技术进行纯化,并冷冻干燥以获得最终产品 .

化学反应分析

反应类型

琥珀酰-ALPF-pNA 主要经历蛋白酶催化的水解反应。 苯丙氨酸和 4-硝基苯胺基团之间肽键的裂解会释放 4-硝基苯胺,由于在碱性条件下呈黄色,因此可以用分光光度法检测 .

常见试剂和条件

主要产物

琥珀酰-ALPF-pNA 酶促水解形成的主要产物是 4-硝基苯胺,它在各种测定中用作生色指示剂 .

相似化合物的比较

类似化合物

独特性

琥珀酰-ALPF-pNA 的独特性在于其特定的序列,这使其成为某些蛋白酶(如胰凝乳蛋白酶和 PPIases)的首选底物。 它在裂解后能够释放生色产物,可以轻松准确地测量酶活性 .

属性

IUPAC Name

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

体外研究产品的免责声明和信息

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